REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH:9]([N:27]([CH2:32][C:33]([OH:35])=[O:34])[CH2:28][C:29]([OH:31])=[O:30])[CH2:10][N:11]([CH2:16][CH2:17][N:18]([CH2:23][C:24]([OH:26])=[O:25])[CH2:19][C:20]([OH:22])=[O:21])[CH2:12][C:13]([OH:15])=[O:14])=[CH:4][CH:3]=1.[C:36](Cl)(Cl)=[S:37].C(Cl)(Cl)Cl>O>[C:33]([CH2:32][N:27]([CH2:28][C:29]([OH:31])=[O:30])[CH:9]([CH2:8][C:5]1[CH:6]=[CH:7][C:2]([N:1]=[C:36]=[S:37])=[CH:3][CH:4]=1)[CH2:10][N:11]([CH2:16][CH2:17][N:18]([CH2:19][C:20]([OH:22])=[O:21])[CH2:23][C:24]([OH:26])=[O:25])[CH2:12][C:13]([OH:15])=[O:14])([OH:35])=[O:34]
|
Name
|
|
Quantity
|
10 mg
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)CC(CN(CC(=O)O)CCN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=S)(Cl)Cl
|
Name
|
|
Quantity
|
18.6 μL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
100 μL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at room temperature for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The aqueous layer was concentrated in vacuo
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)CN(C(CN(CC(=O)O)CCN(CC(=O)O)CC(=O)O)CC1=CC=C(C=C1)N=C=S)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 mg | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |